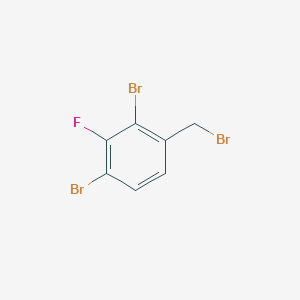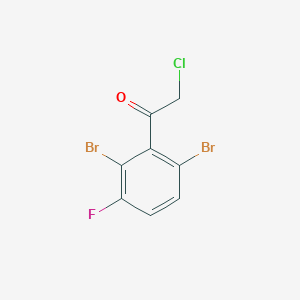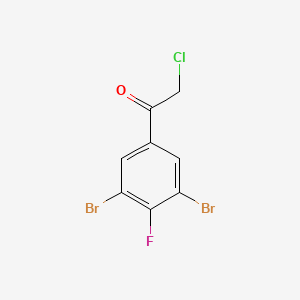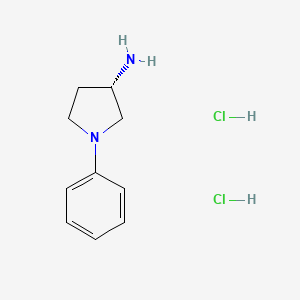
(1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride
Übersicht
Beschreibung
The compound seems to be a derivative of benzene, which is a cyclic hydrocarbon with a formula C6H6. It is one of the fundamental structures in organic chemistry. The name suggests that it might have a hydroxy group (OH), a carboximidoyl group (C(=N-OH)), and a 2-methylpropyl group attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzene derivatives are often synthesized through electrophilic aromatic substitution reactions . The substituents can be introduced to the benzene ring in a stepwise manner, with each step involving the reaction of the benzene or a substituted benzene with an electrophile .Molecular Structure Analysis
Benzene has a planar, cyclic structure with each carbon atom bonded to two other carbons and one hydrogen, forming a hexagonal ring. The fourth bond for each carbon is part of a delocalized π system that extends over the whole molecule .Chemical Reactions Analysis
Benzene and its derivatives undergo electrophilic aromatic substitution, a reaction in which one of the hydrogen atoms on the benzene ring is replaced by an electrophile . The specifics of the reaction would depend on the nature of the electrophile and the presence of any substituents on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties are determined by the structure of the compound and its interactions with its environment .Wissenschaftliche Forschungsanwendungen
Homologation of Aldehydes and Ketones
"(1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride" has been utilized in organic synthesis, notably in the homologation of aldehydes and ketones to α-hydroxycarboxamides. This process involves the addition of titanium tetrachloride to methyl isocyanide, demonstrating a modification of the Passerini reaction with yields near 90% even with ketones prone to enolization like acetone and acetophenone (Schiess & Seebach, 1983).
Photophysical Characterization of NIR Probes
The compound is explored in the synthesis and photophysical characterization of near-infrared (NIR) probes. These probes, with aliphatic, aromatic, and chlorinated terminals, have shown significant stability and resistance to photobleaching, making them valuable for applications in biological imaging and sensing (Raju et al., 2016).
Polymer Science and Functionalization
In polymer science, derivatives of "(1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride" have been used for the functionalization of cellulose in ionic liquids. This application demonstrates the versatility of the compound in modifying natural polymers for enhanced properties, such as solubility in organic solvents and reactivity for further chemical modifications (Heinze, Schwikal, & Barthel, 2005).
Photostability and Photoreactions
The compound's derivatives are also studied for their photostability and the photoreactions they undergo. These studies are crucial for understanding how these compounds behave under light exposure, which is essential for their application in photochemistry and the development of light-responsive materials (Inoue, Ochiai, Sugimoto, & Imoto, 1971).
Surface-Active Ionic Liquids
Additionally, the compound's structural framework has been incorporated into the design of surface-active ionic liquids. These materials exhibit unique interfacial properties and have potential applications in detergency, emulsification, and as solvents for organic reactions, highlighting the compound's versatility in materials science (El Seoud, Pires, Abdel-Moghny, & Bastos, 2007).
Wirkmechanismus
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and first aid measures in case of exposure . It’s important to consult the safety data sheet for “(1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride” if available.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1Z)-N-hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13-14/h3-6,8,14H,7H2,1-2H3/b13-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDLDGCAHNTIX-QBFSEMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)





